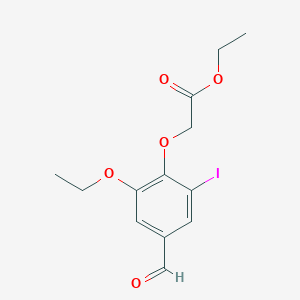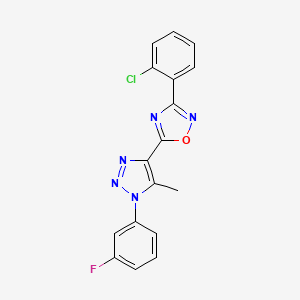
1-(4-Methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. This compound is a pyrrolidinone derivative that contains an oxadiazole and a thiophene moiety. It has been synthesized using various methods, and its biological activities have been extensively studied.
Scientific Research Applications
Antibacterial and Antioxidant Activities
The compound 1-(4-Methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, and its derivatives exhibit notable antibacterial and antioxidant properties. Research has demonstrated that derivatives containing azole, diazole, oxadiazole, thiadiazole, and triazole fragments possess moderate activity against various microorganisms such as Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli. Additionally, some of these compounds have shown antioxidant activity, indicating their potential for further pharmacological development (Anusevičius et al., 2015).
Anticancer Applications
The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines, incorporating the 1,3,4-oxadiazole moiety alongside a tetrahydropyridine (THP) ring system, has shown potential anti-cancer activities. Such compounds have been synthesized and evaluated for their anticancer activity, particularly against MCF-7 breast cancer cell lines, where they displayed moderate cytotoxicity. This research underscores the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (Redda & Gangapuram, 2007).
Electrochromic Applications
Dithienylpyrroles-based electrochromic polymers, including derivatives similar to the compound of interest, have been synthesized and studied for their application in high-contrast electrochromic devices (ECDs). These polymers exhibit significant changes in coloration under different oxidation states, indicating their utility in the development of advanced display and window technologies (Su, Chang, & Wu, 2017).
Corrosion Inhibition
Thiazole-based pyridine derivatives, structurally related to the compound , have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds show promising results, significantly reducing corrosion rates through both anodic and cathodic inhibition mechanisms. The research suggests the potential for such compounds to be developed into effective corrosion inhibitors for industrial applications (Chaitra, Mohana, & Tandon, 2016).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-22-13-6-4-12(5-7-13)20-10-11(9-15(20)21)17-18-16(19-23-17)14-3-2-8-24-14/h2-8,11H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVZDDCGHRIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2733616.png)
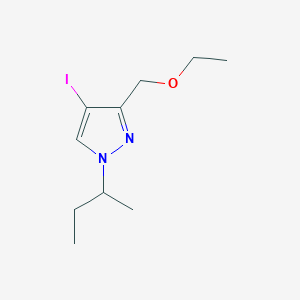

![4-{[(Tert-butoxy)carbonyl]amino}-2-methyloxane-2-carboxylic acid](/img/structure/B2733622.png)
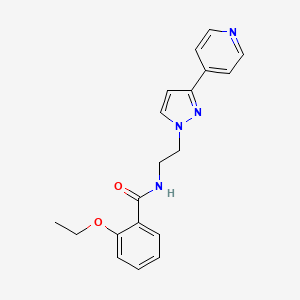
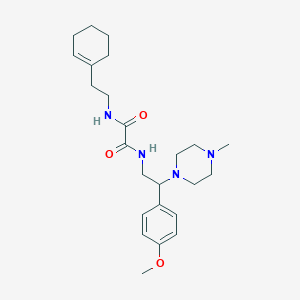
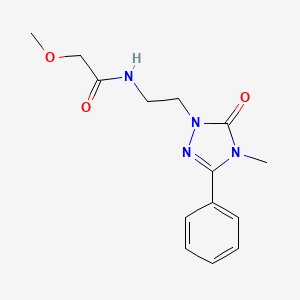

![N-(4-chlorophenethyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2733632.png)
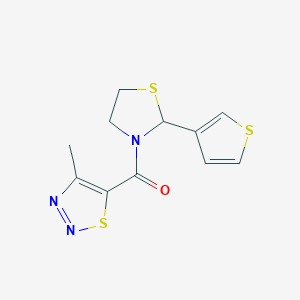
![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)
